molecular formula C17H12N2O2S B256530 N-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)thiophene-2-carboxamide

N-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)thiophene-2-carboxamide

Cat. No.: B256530
M. Wt: 308.4 g/mol
InChI Key: FYEMGAFBYLDQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features both indole and thiophene moieties. Indole derivatives are known for their significant biological activities, while thiophene derivatives are recognized for their applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiophene moiety can be introduced through a condensation reaction involving sulfur and an α-methylene carbonyl compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)thiophene-2-carboxamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. The thiophene ring can interact with enzymes and proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)thiophene-2-carboxamide is unique due to its combination of indole and thiophene moieties, which confer a diverse range of biological and chemical properties. This dual functionality makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H12N2O2S/c20-16-12-4-1-3-11-10(6-7-13(19-16)15(11)12)9-18-17(21)14-5-2-8-22-14/h1-8H,9H2,(H,18,21)(H,19,20)

InChI Key

FYEMGAFBYLDQQO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)CNC(=O)C4=CC=CS4

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)CNC(=O)C4=CC=CS4

Origin of Product

United States

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